molecular formula C18H24N4O5 B8788276 methyl 4-(4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylate

methyl 4-(4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B8788276
M. Wt: 376.4 g/mol
InChI Key: BFIFLOTZGQANKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C18H24N4O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H24N4O5

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 1-methyl-4-[[1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate

InChI

InChI=1S/C18H24N4O5/c1-18(2,3)27-17(25)20-12-7-13(21(4)10-12)15(23)19-11-8-14(16(24)26-6)22(5)9-11/h7-10H,1-6H3,(H,19,23)(H,20,25)

InChI Key

BFIFLOTZGQANKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)OC)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The Boc protected pyrrole dimer (3) (0.25 g, 0.66 mmol) was placed in a dry round bottomed flask and treated with 4M HCl in dioxane (5 mL). The resulting solution became cloudy over a period of 30 minutes. The solvent was removed in vacuo to give a yellow solid (3′) which was then dried under vacuum. The residue was dissolved in dry DMF (9 mL) and the Boc pyrrole acid (2) (0.176 g, 0.726 mmol, 1.1 equiv.) was added followed by EDCI (0.191 g, 0.99 mmol, 1.5 equiv.) and DMAP (0.097 g, 0.79 mmol, 1.2 equiv.). The reaction mixture was stirred at room temperature for 18 hours then diluted with EtOAc (50 mL) and washed with 1M HCl soln (3×50 mL), then saturated NaHCO3 solution (3×50 mL), dried over MgSO4 then concentrated in vacuo to give a tan foam. This solid was suspended in a 1:1 mixture of MeOH and 1M NaOH solution (40 mL) and stirred at room temp for 30 minutes. EtOAc was added and the organic layer washed with saturated NaHCO3 solution (3×50 mL) and dried over MgSO4. Concentration in vacuo gave an off white foam 0.160 g (48%). Mp 134° C. (lit 131-133° C.); 1H NMR d6-DMSO δ 9.90 (1H, s, N—H), 9.86 (1H, s, N—H), 9.13 (1H, s, Boc-N—H), 7.46 (1H, d, J=1.9 Hz, Py-H), 7.21 (1H, d, J=1.7 Hz, Py-H), 7.06 (1H, d, J=1.7 Hz, Py-H), 6.91 (1H, s, Py-H), 6.90 (1H, s, Py-H), 6.85 (1H, s, Py-H), 3.84 (6H, s, N—CH3), 3.81 (3H, s, N—CH3), 3.74 (3H, s, O—CH3), 1.46 (9H, s, Boc-H).
[Compound]
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.25 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
0.176 g
Type
reactant
Reaction Step Eight
Name
Quantity
0.191 g
Type
reactant
Reaction Step Nine
Name
Quantity
0.097 g
Type
catalyst
Reaction Step Ten
Name
Yield
48%

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